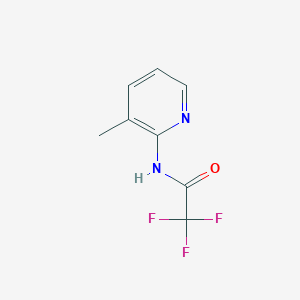

2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide

Description

2,2,2-Trifluoro-N-(3-methylpyridin-2-yl)acetamide (CAS 340034-27-7) is a fluorinated acetamide derivative with the molecular formula C₈H₇F₃N₂O and a molecular weight of 204.15 g/mol. This compound features a trifluoroacetamide group linked to a 3-methylpyridin-2-yl moiety, which confers unique electronic and steric properties. It is synthesized as a high-purity (>97%) intermediate for active pharmaceutical ingredients (APIs), emphasizing its role in medicinal chemistry and drug development . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in optimizing pharmacokinetic profiles of drug candidates .

Properties

IUPAC Name |

2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c1-5-3-2-4-12-6(5)13-7(14)8(9,10)11/h2-4H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWFEAZQLVGXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide typically involves the reaction of 3-methylpyridin-2-amine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-methylpyridin-2-amine} + \text{trifluoroacetic anhydride} \rightarrow \text{2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide} ]

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of 2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The trifluoromethyl group and the acetamide moiety can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acetamide moiety can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups : The trifluoromethyl group stabilizes the amide bond against hydrolysis, while nitro (in ) or iodo (in ) substituents enhance electrophilicity for further functionalization.

- Aromatic Ring Modifications : Pyridine derivatives (e.g., ) exhibit higher polarity and hydrogen-bonding capacity compared to benzene analogs (e.g., ), influencing solubility and target binding.

- Biological Relevance: Quinoline-based analogs () show promise in photoredox catalysis and antimicrobial drug development due to extended conjugation and metal-chelating properties.

Physicochemical and Pharmacokinetic Comparisons

- Metabolic Stability: Fluorinated acetamides generally exhibit prolonged half-lives compared to non-fluorinated analogs (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide in ), as the trifluoromethyl group resists oxidative metabolism .

- Thermal Stability : Derivatives with halogen substituents (e.g., iodo in ) show lower melting points (~120–140°C) compared to methoxy- or nitro-substituted analogs (~160–180°C) due to reduced crystallinity .

Biological Activity

2,2,2-Trifluoro-N-(3-methylpyridin-2-yl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration, while the pyridinyl moiety is known for its interactions with various biological targets. This article reviews the biological activity of this compound, summarizing key findings from recent research.

The biological activity of 2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide primarily arises from its ability to interact with specific molecular targets. The trifluoromethyl group significantly increases the compound's lipophilicity, which aids in its ability to cross biological membranes. Furthermore, the acetamide functional group can form hydrogen bonds with target proteins, influencing their activity and function. This mechanism is crucial for its potential applications in enzyme inhibition and as a pharmaceutical intermediate.

Biological Applications

The compound has been investigated for various biological applications:

- Enzyme Inhibition : It has shown promise as an inhibitor in biochemical assays, particularly in studies involving enzyme interactions. For instance, it may interact with fatty acid amide hydrolase (FAAH), which plays a significant role in endocannabinoid metabolism .

- Medicinal Chemistry : Ongoing research is exploring its potential as a pharmaceutical intermediate or active ingredient in drug formulations. The compound's ability to modulate enzyme activity makes it a candidate for further development in therapeutic contexts.

- Agrochemical Development : Its structural characteristics also lend themselves to applications in the development of agrochemicals and specialty chemicals.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with 2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide:

- Selectivity Studies : Research has indicated that modifications to the pyridine ring can enhance selectivity for certain G protein-coupled receptors (GPCRs). For example, analogs with larger substituents on the pyridine ring showed improved selectivity against GRK1 and GRK5 while maintaining potency against GRK2 .

- In Vitro Assays : In vitro assays demonstrated that this compound could inhibit specific enzymatic activities more effectively than its unsubstituted counterparts. For instance, studies indicated that derivatives containing similar structural motifs exhibited significant inhibitory effects on human dihydroorotate dehydrogenase (DHODH), suggesting potential applications in immunosuppressive therapies .

- Pharmacokinetic Properties : The presence of the trifluoromethyl group was noted to enhance the pharmacokinetic profile of related compounds by improving their solubility and bioavailability .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.